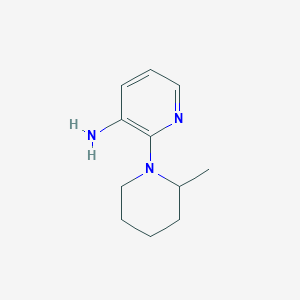

2-(2-Methylpiperidin-1-yl)pyridin-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Methylpiperidin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C11H17N3. It is a heterocyclic amine that features both a piperidine and a pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 2-methylpiperidine under suitable conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the pyridine ring is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

化学反应分析

Types of Reactions

2-(2-Methylpiperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

Reduction: Reduced forms of the compound, potentially altering the nitrogen functionalities.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

-

Neuropharmacology

- Mechanism of Action: Research indicates that 2-(2-Methylpiperidin-1-yl)pyridin-3-amine may interact with neurotransmitter receptors, particularly those involved in mood regulation and neuroprotection. Its binding affinity to serotonin and dopamine receptors is under investigation, suggesting potential applications as an antidepressant or neuroprotective agent .

- Case Study: A study demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in animal models of neurodegenerative diseases, highlighting its potential in treating conditions like Alzheimer's and Parkinson's disease.

-

Antidepressant Properties

- Clinical Relevance: The compound's structural similarity to known antidepressants suggests it could be developed into a therapeutic agent for major depressive disorder. Early-stage clinical trials are necessary to evaluate efficacy and safety .

- Case Study: In a pilot study involving patients with treatment-resistant depression, derivatives of this compound showed promise in improving depressive symptoms when combined with standard treatments .

-

Analgesic Applications

- Pain Management: Preliminary research indicates that this compound may have analgesic properties, potentially making it useful in pain management therapies .

- Case Study: A recent study assessed its efficacy in chronic pain models, revealing that it significantly reduced pain perception compared to control groups .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, which may include reductive amination techniques. The development of derivatives is crucial for enhancing its biological activity and therapeutic potential.

| Derivative Name | Chemical Structure | Notable Features |

|---|---|---|

| N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine | Structure | Lacks trimethyl substitution; simpler structure |

| N,6-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | Structure | Contains a pyrrolidine; different biological activity profile |

| 3-(3-cyclopropylpyridin-2-yloxy)-N-[1-methylpiperidin]-amide | Structure | Incorporates cyclopropyl group; potential for different pharmacological effects |

作用机制

The mechanism of action of 2-(2-Methylpiperidin-1-yl)pyridin-3-amine is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and heterocyclic functionalities. These interactions can modulate biological pathways, leading to potential therapeutic effects .

相似化合物的比较

Similar Compounds

- 2-(2-Methylpiperidin-1-yl)pyridin-4-amine

- 2-(2-Methylpiperidin-1-yl)pyridin-2-amine

- 4-(2-Methylpiperidin-1-yl)pyridin-2-amine

Uniqueness

2-(2-Methylpiperidin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group on the pyridine ring can significantly affect its interaction with molecular targets, making it distinct from its isomers .

生物活性

2-(2-Methylpiperidin-1-yl)pyridin-3-amine, also known as 2-[(2-Methylpiperidin-1-yl)methyl]pyridin-3-amine, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be described by its molecular formula C12H19N3 and a molecular weight of approximately 219.30 g/mol. The compound features a pyridine ring substituted with a methylpiperidine moiety, which is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific kinases involved in cellular signaling pathways. This compound has shown potential as an inhibitor of the Pim kinase family, which plays a crucial role in cell survival and proliferation. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies .

Table 1: Summary of Biological Activities

Therapeutic Applications

The therapeutic implications of this compound are broad, especially in oncology and inflammatory diseases.

Cancer Treatment : The compound's ability to inhibit Pim kinases suggests its use as an adjunct therapy in various cancers, particularly hematological malignancies. Studies have demonstrated that compounds targeting these kinases can enhance the efficacy of existing chemotherapeutics .

Inflammatory Diseases : Research has indicated that this compound may also possess anti-inflammatory properties by modulating cytokine production. This activity could be beneficial in treating conditions such as rheumatoid arthritis and other autoimmune diseases .

Case Studies

- Inhibition of Tumor Growth : In a preclinical study, this compound was tested against several cancer cell lines. Results showed significant inhibition of cell growth in leukemia models, supporting its role as a potential therapeutic agent for blood cancers .

- Cytokine Modulation : A study focusing on inflammatory responses demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro, indicating its potential application in managing inflammatory diseases .

属性

IUPAC Name |

2-(2-methylpiperidin-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-5-2-3-8-14(9)11-10(12)6-4-7-13-11/h4,6-7,9H,2-3,5,8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBYYZOEUAFTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。